![molecular formula C16H15F4N3O B5628713 4-[4-(4-fluorophenoxy)piperidin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5628713.png)
4-[4-(4-fluorophenoxy)piperidin-1-yl]-2-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from commercially available precursors. For instance, a practical synthesis described by Zhang et al. (2009) for a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, involves converting 2,4-dichloro-5-fluoropyrimidine through four telescoped steps, resulting in about 68% overall yield. This method offers an economical alternative to other synthesis pathways, highlighting the feasibility of synthesizing complex fluorinated pyrimidine derivatives efficiently (Zhang et al., 2009).
Molecular Structure Analysis
Sharma et al. (2012) studied the molecular structure of a dipeptidyl peptidase inhibitor, providing insights into the molecular configuration and interactions crucial for the compound's activity. Molecular docking simulations showed specific orientations and conformations, highlighting the importance of molecular structure in the compound's function (Sharma et al., 2012).
Chemical Reactions and Properties
Research on the chemical reactions and properties of similar compounds, such as the study by Caballero et al. (2011), who performed docking and quantitative structure–activity relationship studies, sheds light on the chemical behavior and potential interactions of the compound. These studies help understand the compound's reactivity and potential as a chemical probe or therapeutic agent (Caballero et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are critical for the practical application of the compound. Wang et al. (2008) synthesized fluorinated pyridine-bridged aromatic poly(ether-imide)s, demonstrating excellent thermal properties and solubility in aprotic amide solvents. These properties are crucial for applications in materials science and engineering (Wang et al., 2008).
properties
IUPAC Name |
4-[4-(4-fluorophenoxy)piperidin-1-yl]-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O/c17-11-1-3-12(4-2-11)24-13-6-9-23(10-7-13)14-5-8-21-15(22-14)16(18,19)20/h1-5,8,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLCEWBKVJZNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)F)C3=NC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Fluorophenoxy)piperidin-1-YL]-2-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5628644.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5628666.png)
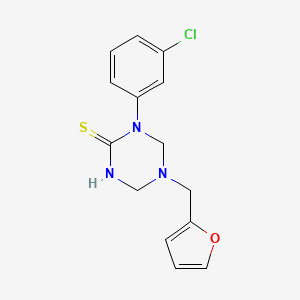
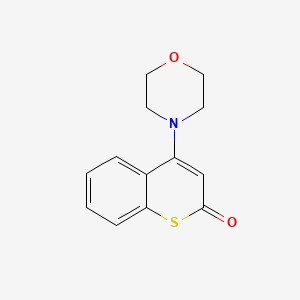
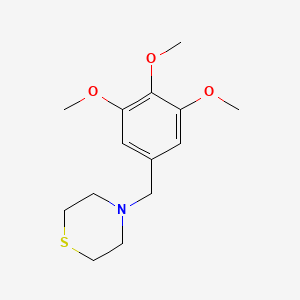
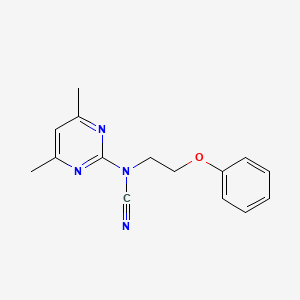
![1-methyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-1H-pyrrole-2-carboxamide](/img/structure/B5628690.png)
![ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate](/img/structure/B5628693.png)
![3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5628700.png)
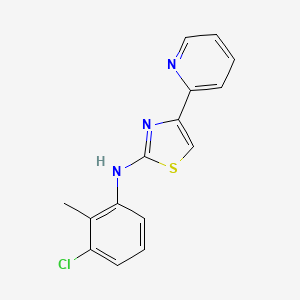

![methyl 4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)piperidine-1-carboxylate](/img/structure/B5628709.png)
![[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5628726.png)